molecular formula C12H12N2 B3057730 6-Methyl-5-phenylpyridin-2-amine CAS No. 84596-30-5

6-Methyl-5-phenylpyridin-2-amine

Cat. No. B3057730
CAS RN: 84596-30-5
M. Wt: 184.24 g/mol
InChI Key: PKUDWIKJMVKOFA-UHFFFAOYSA-N
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Description

6-Methyl-5-phenylpyridin-2-amine is a chemical compound with the CAS Number: 84596-30-5 . It has a molecular weight of 184.24 and its IUPAC name is 6-methyl-5-phenyl-2-pyridinamine . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 6-Methyl-5-phenylpyridin-2-amine is 1S/C12H12N2/c1-9-11(7-8-12(13)14-9)10-5-3-2-4-6-10/h2-8H,1H3,(H2,13,14) . This code provides a specific textual representation of the molecule’s structure. For a detailed 3D model, tools like MolView can be used.


Physical And Chemical Properties Analysis

6-Methyl-5-phenylpyridin-2-amine has a melting point range of 110-113 degrees Celsius . It is a powder at room temperature . More detailed physical and chemical properties can be found in databases like ChemicalBook .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Heterocyclic N-Acetoxyarylamines

    2-Acetoxyamino-5-phenylpyridine, a derivative of 6-Methyl-5-phenylpyridin-2-amine, has been synthesized and characterized, showing high reactivity with DNA. This supports the activation mechanism in which N-acetoxyarylamines modify DNA by carcinogenic aromatic amines in vivo (Lutgerink et al., 1989).

  • Palladium(II)-Catalyzed Arylation

    The compound 4-methyl-N-phenylpyridin-2-amine, closely related to 6-Methyl-5-phenylpyridin-2-amine, has been used in palladium(II)-catalyzed C–H activation to achieve ortho-arylation, demonstrating its utility in organic synthesis (Chu et al., 2014).

Chemical Properties and Applications

  • Chemical Reactivity with DNA

    The N-acetoxy metabolite of 2-amino-5-phenylpyridine, a compound similar to 6-Methyl-5-phenylpyridin-2-amine, has been studied for its reactivity towards DNA. Its interaction with DNA forms specific adducts, which are important in understanding the chemical behavior of such compounds (Saris et al., 1995).

  • Role in Neurotoxicity

    6-Methyl-5-phenylpyridin-2-amine and its derivatives have been studied in the context of neurotoxicity. The methylation of pyridines to quaternary amines, as in the case of 4-phenylpyridine derivatives, is suggested to play a role in the formation of neurotoxins, highlighting its importance in neurochemical research (Ansher et al., 1986).

Material Science and Dye Synthesis

  • Synthesis of Bisazo Dyes

    Derivatives of 4-Phenyl-2-aminothiazole, structurally similar to 6-Methyl-5-phenylpyridin-2-amine, have been utilized in the synthesis of novel bisazo dyes. These dyes demonstrate interesting solvatochromic behavior and potential applications in material science (Modi & Patel, 2013).

  • Catalysis in Organic Synthesis

    The compound has been used in catalytic reductive amination processes, exemplified by the synthesis of N-substituted 5-methyl-2-pyrrolidones using an iridium catalyst. This highlights its utility in advanced organic synthesis and catalysis (Wang et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

6-methyl-5-phenylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-11(7-8-12(13)14-9)10-5-3-2-4-6-10/h2-8H,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUDWIKJMVKOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30542387
Record name 6-Methyl-5-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30542387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-5-phenylpyridin-2-amine

CAS RN

84596-30-5
Record name 6-Methyl-5-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30542387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-5-phenylpyridin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 6-methyl-5-phenyl-2-pyridone (12.0 grams) and phenylphosphorodiamidate (14.4 grams) in 300 ml diphenyl ether was heated for 19-20 hours at approximately 220°-225° [250]° C. After cooling, the reaction mixture was chromatographed over silica gel with ethyl acetate. A total of 0.8 gram, of desired product was collected and recrystallized from dichloromethane/petroleum ether, m.p. 110°-113° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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